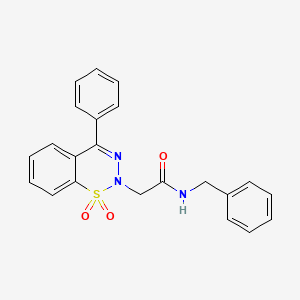

N-benzyl-2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

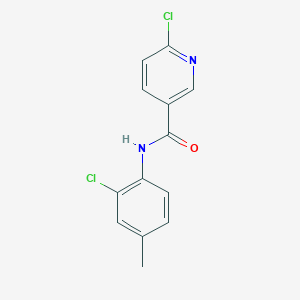

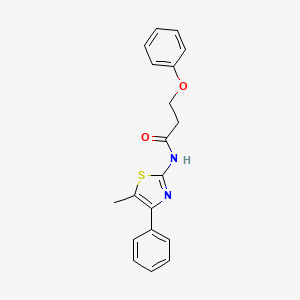

N-benzyl-2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide, often abbreviated as BTDZ , belongs to the intriguing class of 1,2,4-benzothiadiazine-1,1-dioxide compounds. This scaffold has garnered significant attention due to its diverse pharmacological activities . Let’s explore further.

Synthesis Analysis

The synthesis of BTDZ involves intricate chemical steps. Researchers have devised various routes to access this compound, including cyclization reactions and functional group modifications. These synthetic pathways enable the attachment of different substituents to the benzothiadiazine ring, thereby influencing its biological properties .

Molecular Structure Analysis

The molecular structure of BTDZ features a 1,2,4-benzothiadiazine-1,1-dioxide core. The presence of a phenyl group at position 4 and a benzyl group highlights its structural diversity. These functional groups play a crucial role in determining BTDZ’s pharmacological behavior .

Chemical Reactions Analysis

BTDZ exhibits a range of chemical reactivity. Its halo derivatives, as well as groups attached at positions 7 and 8 of the ring, contribute to its activity. Alkyl, aryl, alkylamino, and keto groups at different positions also influence its reactivity. Researchers have explored various synthetic strategies to modify BTDZ and enhance its efficacy .

Physical and Chemical Properties Analysis

BTDZ appears as a solid compound with specific melting points. Its spectroscopic data, including NMR and IR spectra, provide insights into its functional groups and bonding patterns. The compound’s solubility, stability, and other physical properties are essential considerations for drug development .

Aplicaciones Científicas De Investigación

Antitumor and Anticancer Applications

The synthesis and evaluation of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have demonstrated considerable antitumor activity against various cancer cell lines. For instance, certain derivatives showed significant anticancer activity, hinting at the potential utility of these compounds in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).

Anticonvulsant Evaluation

Research on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide has highlighted their significant anticonvulsant activity. These compounds exhibited potential as anticonvulsant agents, with some derivatives showing considerable efficacy in models of seizures (Nath et al., 2021).

Antioxidant Studies

Novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides were synthesized and found to possess moderate to significant radical scavenging activity. These findings suggest the compounds could serve as templates for the development of potent biologically active compounds with antioxidant properties (Ahmad et al., 2012).

Antimalarial and COVID-19 Applications

Investigations into antimalarial sulfonamides and their potential utility as COVID-19 drugs have been conducted, showcasing the versatility of benzothiazole derivatives in addressing global health challenges. Theoretical calculations and molecular docking studies provided insights into their potential mechanisms of action against these diseases (Fahim & Ismael, 2021).

Anti-inflammatory and Antioxidant Compounds

Research into 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides has identified compounds with both antioxidant and anti-inflammatory activities. These findings underscore the therapeutic potential of benzothiazole derivatives in managing inflammation and oxidative stress (Koppireddi et al., 2013).

Schistosomicidal Agents

Benzothiazole derivatives have also been evaluated for their schistosomicidal activity, offering a new class of potent agents for treating Schistosoma mansoni infections. Some compounds demonstrated activity comparable to praziquantel, the current treatment standard, at low concentrations (Mahran et al., 2007).

Mecanismo De Acción

The precise mechanism of action for BTDZ varies depending on its specific therapeutic application. It has been investigated as an antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer agent. Additionally, BTDZ interacts with KATP channels and AMPA receptors. Further studies are needed to unravel its detailed mode of action .

Safety and Hazards

Direcciones Futuras

Future research should focus on optimizing BTDZ derivatives for specific therapeutic applications. Investigating its pharmacokinetics, bioavailability, and in vivo efficacy will pave the way for potential drug candidates. Collaborative efforts among chemists, pharmacologists, and clinicians will drive BTDZ’s development .

Propiedades

IUPAC Name |

N-benzyl-2-(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S/c26-21(23-15-17-9-3-1-4-10-17)16-25-24-22(18-11-5-2-6-12-18)19-13-7-8-14-20(19)29(25,27)28/h1-14H,15-16H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUYTDMTLWVBQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2N=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-phenylpropyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2713315.png)

![(2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2713318.png)

![9-(2-Thienyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2713325.png)

![N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-thienyl}thiophene-3-carboxamide](/img/structure/B2713326.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2713330.png)